Cas no 85-32-5 (5-Guanylic Acid)

5-Guanylic Acid structure
5-Guanylic Acid structure
Nome del prodotto:5-Guanylic Acid
Numero CAS:85-32-5
MF:C10H14N5O8P
MW:363.22062253952
CID:34339

5-Guanylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5'-Guanylic acid
    • Guanosine 5'-phosphate
    • [(2R,3S,4R,5R)-5-(2-Amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • Guanosine 5'-Monophosphate Hydrate
    • 5-GUANOSINE MONOPHOSPHATE
    • 5'-inosine monophosphate
    • GUANIDINE PHOSPHATE, MONOBASIC
    • Guanidylic acid
    • GUANILICACID
    • GUANILLICACID
    • guanosine
    • GUANOSINE 5'-MONOPHOSPHATE
    • GUANOSINE 5'-MONOPHOSPHORIC ACID
    • GUANOSINE MONOPHOSPHATE
    • GUANOSINE-5'-MONOPHOSPHATE
    • GUANOSINE-5'-MONOPHOSPHATE FREE ACID
    • GUANOSINE-5'-MONOPHOSPHATE NA
    • GUANOSINE-5'-MONOPHOSPHONATE
    • GUANOSINE-5'-MONOPHOSPHORIC ACID
    • guanylate
    • Guanylic acid
    • Guanylic Aicd
    • Guo-5'-P
    • 5′-GMP
    • E 626
    • GMP
    • Guanidine monophosphate
    • Guanosine 5′-(dihydrogen phosphate)
    • Guanosine 5′-monophosphate
    • Guanosine 5′-phosphate
    • Guanosine 5′-phosphoric acid
    • Guanosine, mono(dihydrogen phosphate) (ester)
    • MeSH ID: D006157
    • 5'-GMP
    • GMP(2-)
    • guanosine 5'-phosphate dianion
    • guanosine 5'-phosphate(2-)
    • GMP dianion
    • pG
    • 5-Guanylic Acid
    • MDL: MFCD00057066
    • Inchi: 1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
    • Chiave InChI: RQFCJASXJCIDSX-UUOKFMHZSA-N
    • Sorrisi: O=C1N=C(N)NC2N([C@H]3[C@H](O)[C@H](O)[C@@H](COP(O)(O)=O)O3)C=NC1=2

Proprietà calcolate

  • Massa esatta: 363.05800
  • Massa monoisotopica: 363.057999
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 598
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -4.3
  • Superficie polare topologica: 202
  • Carica superficiale: 0
  • Conta Tautomer: 6

Proprietà sperimentali

  • Colore/forma: Cristallo incolore o bianco, o polvere cristallina bianca, inodore, con gusto speciale
  • Densità: 2.47
  • Punto di fusione: 91 - 93
  • Punto di ebollizione: 65 (0.05 torr)
  • Punto di infiammabilità: 492.2°C
  • Indice di rifrazione: 1.946
  • PSA: 215.85000
  • LogP: -1.98850
  • Solubilità: Non determinato.

5-Guanylic Acid Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: S26; S36/37
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Frasi di rischio:R36/37/38

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5-Guanylic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethyl phosphate ,  Phosphorus oxychloride Solvents: Water
Riferimento
Phosphorylation of nucleosides with phosphorus oxychloride in trialkyl phosphate
Ikemoto, Tomoni; et al, Chemical & Pharmaceutical Bulletin, 1995, 43(2), 210-15

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Inosine kinase
Riferimento
Phosphorylation of guanosine using guanosine-inosine kinase from Exiguobacterium acetylicum coupled with ATP regeneration
Kawasaki, Hisashi; et al, Bioscience, 2000, 64(10), 2259-2261

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Formic acid ,  Butylamine ,  Triphenylphosphine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Riferimento
A general approach to nucleoside 3'- and 5'-monophosphates
Hayakawa, Y.; et al, Tetrahedron Letters, 1987, 28(20), 2259-62

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  25 °C
Riferimento
Equilibrium Studies on Complex-Formation Reactions of Pd[(2-(2-aminoethyl)pyridine)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents
Shehata, Mohamed R.; et al, European Journal of Inorganic Chemistry, 2009, (26), 3912-3920

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Water ;  pH 4, 25 °C
Riferimento
Experimental and Computational Evidence for a Loose Transition State in Phosphoroimidazolide Hydrolysis
Li, Li; et al, Journal of the American Chemical Society, 2016, 138(12), 3986-3989

Synthetic Routes 6

Condizioni di reazione
Riferimento
Enzymic 5'-monophosphorylation of modified nucleosides
Zinchenko, A. I.; et al, Khimiya Prirodnykh Soedinenii, 1989, (5), 732-3

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water-d2 ;  pH 3, 22 °C
Riferimento
Chiral discrimination in the formation reaction and at equilibrium for N,N,N',N'-tetramethyl-1,2-diaminocyclohexane-PtG2 complexes
Benedetti, Michele; et al, Dalton Transactions, 2003, (5), 872-879

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Silver nitrate ,  Terbium nitrate Solvents: Water ;  2 h, rt
Riferimento
Multiple switchable circularly polarized luminescence from nucleotide/terbium(III) complexes
Yang, Chujing; et al, New Journal of Chemistry, 2023, 47(9), 4472-4477

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water-d2 ;  pH 3, 22 °C
Riferimento
Chiral discrimination in the formation reaction and at equilibrium for N,N,N',N'-tetramethyl-1,2-diaminocyclohexane-PtG2 complexes
Benedetti, Michele; et al, Dalton Transactions, 2003, (5), 872-879

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium nitrate Solvents: Water ;  25 °C
Riferimento
Potentiometric studies of ternary complexes involving ethylenediamine N,N'-diacetic acid (EDDA) palladium(II) and some bioligands
Ammar, R. A. A., Fluid Phase Equilibria, 2009, 285(1-2), 116-121

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Water ;  pH 4, 25 °C
Riferimento
Experimental and Computational Evidence for a Loose Transition State in Phosphoroimidazolide Hydrolysis
Li, Li; et al, Journal of the American Chemical Society, 2016, 138(12), 3986-3989

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Anthraquinone ,  Phosphorus trichloride ,  Oxygen Solvents: 1,4-Dioxane
1.2 Solvents: Water
Riferimento
Further studies on the reaction of guanosine derivatives with phosphorus trichloride
Maruyama, Tokumi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 471-8

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  4 d, rt
Riferimento
Synthesis and characterization of a new Au(III)-pyridine-carboxamide complex and its reaction with 5'-GMP
Yang, Ting; et al, Wuji Huaxue Xuebao, 2003, 19(1), 45-48

Synthetic Routes 14

Condizioni di reazione
1.1 -
1.2 Reagents: Dichloroacetic acid Solvents: Dichloromethane ;  1 min, rt
1.3 Reagents: 1H-Tetrazole Solvents: Acetonitrile ;  2 min, rt
1.4 Reagents: Phosphoramidous acid, N,N-bis(1-methylethyl)-, bis[[4-(triphenylmethoxy)phenyl]m… Solvents: Acetonitrile ;  2 min, rt
1.5 Reagents: Pyridine ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.6 Reagents: Ammonium hydroxide Solvents: Water ;  5 h, 50 °C
Riferimento
New phosphorylating reagents for deoxyribonucleosides and oligonucleotides
Romanucci, Valeria ; et al, Tetrahedron Letters, 2017, 58(12), 1227-1229

Synthetic Routes 15

Condizioni di reazione
Riferimento
Preparation of inosine and nucleotides of 5'-guanylic acid
, France, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Dowex 50W Solvents: Water
Riferimento
Convenient syntheses of cytidine 5'-triphosphate, guanosine 5'-triphosphate, and uridine 5'-triphosphate and their use in the preparation of UDP-glucose, UDP-glucuronic acid, and GDP-mannose
Simon, Ethan S.; et al, Journal of Organic Chemistry, 1990, 55(6), 1834-41

5-Guanylic Acid Raw materials

5-Guanylic Acid Preparation Products

5-Guanylic Acid Letteratura correlata

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